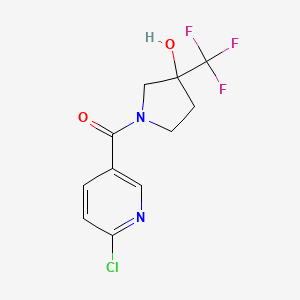
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as CPY-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPY-3 is a pyrrolidine derivative that belongs to the class of heterocyclic compounds. It is a white crystalline powder that is soluble in water, ethanol, and other organic solvents.
科学研究应用
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It is being studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a tool compound in biochemical and physiological studies.
作用机制
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol exerts its biological effects by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are involved in the regulation of gene expression, while sirtuins are involved in the regulation of cellular metabolism and aging. By inhibiting these enzymes, 1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to modulate the activity of certain signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
实验室实验的优点和局限性
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its ability to inhibit the activity of specific enzymes. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for the study of 1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol, including the identification of its specific targets and mechanisms of action, the development of more potent and selective analogs, and the evaluation of its potential therapeutic applications in various diseases. Further studies are also needed to determine its safety profile and optimal dosage for clinical use.
Conclusion:
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a promising compound that has shown potential applications in various fields of scientific research. Its ability to inhibit the activity of specific enzymes makes it a valuable tool compound in biochemical and physiological studies. Further studies are needed to determine its specific targets and mechanisms of action, as well as its potential therapeutic applications in various diseases.
合成方法
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol can be synthesized using various methods, including the reaction of 3-hydroxypyrrolidine with 6-chloronicotinoyl chloride and trifluoroacetic acid. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields 1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol as a white crystalline powder.
属性
IUPAC Name |
(6-chloropyridin-3-yl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-8-2-1-7(5-16-8)9(18)17-4-3-10(19,6-17)11(13,14)15/h1-2,5,19H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCZCFKOTSVDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{N-[4-(3-carboxy-3-piperidylpropanoylamino)phenyl]carbamoyl}-2-piperidylprop anoic acid](/img/structure/B2993670.png)
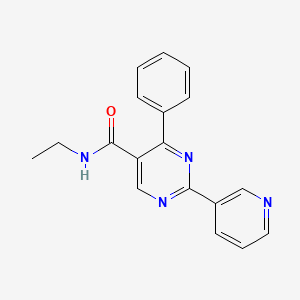
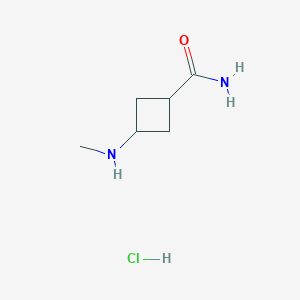


![N-(3-acetamidophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993680.png)
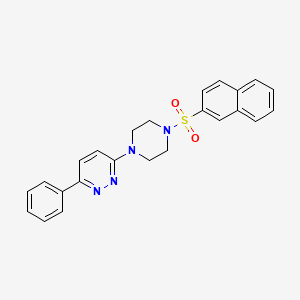
![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2993683.png)

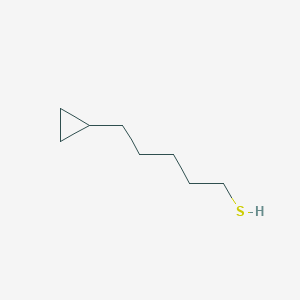
![{6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine](/img/structure/B2993688.png)
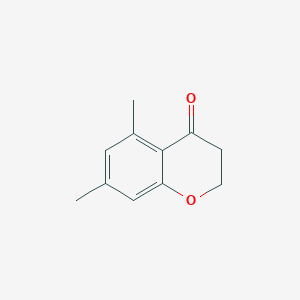
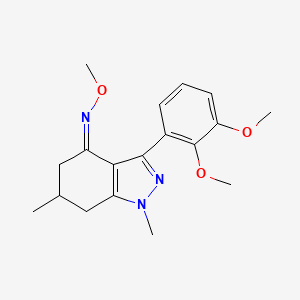
methanone](/img/structure/B2993693.png)